molecular formula C28H42N8O12S B12584188 L-Asparaginyl-L-cysteinyl-L-glutaminyl-L-seryl-L-threonyl-L-tyrosine CAS No. 629618-67-3

L-Asparaginyl-L-cysteinyl-L-glutaminyl-L-seryl-L-threonyl-L-tyrosine

Cat. No.: B12584188
CAS No.: 629618-67-3
M. Wt: 714.7 g/mol
InChI Key: USMBNOFSNUZRFI-QIDZCYIASA-N
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Description

L-Asparaginyl-L-cysteinyl-L-glutaminyl-L-seryl-L-threonyl-L-tyrosine is a peptide composed of six amino acids: asparagine, cysteine, glutamine, serine, threonine, and tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-cysteinyl-L-glutaminyl-L-seryl-L-threonyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC.

    Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-cysteinyl-L-glutaminyl-L-seryl-L-threonyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid modification.

Major Products

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Free thiol groups from disulfide bond cleavage.

    Substitution: Modified peptide with substituted amino acid residues.

Scientific Research Applications

L-Asparaginyl-L-cysteinyl-L-glutaminyl-L-seryl-L-threonyl-L-tyrosine has several scientific research applications:

    Biochemistry: Used as a model peptide for studying protein folding and interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Used in the development of peptide-based materials and catalysts.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-cysteinyl-L-glutaminyl-L-seryl-L-threonyl-L-tyrosine depends on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The cysteine residue can form disulfide bonds, influencing the peptide’s structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Asparaginyl-L-cysteinyl-L-glutaminyl-L-seryl-L-threonyl-L-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of cysteine allows for disulfide bond formation, adding stability and potential for specific interactions.

Properties

CAS No.

629618-67-3

Molecular Formula

C28H42N8O12S

Molecular Weight

714.7 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C28H42N8O12S/c1-12(38)22(27(46)33-17(28(47)48)8-13-2-4-14(39)5-3-13)36-25(44)18(10-37)34-24(43)16(6-7-20(30)40)32-26(45)19(11-49)35-23(42)15(29)9-21(31)41/h2-5,12,15-19,22,37-39,49H,6-11,29H2,1H3,(H2,30,40)(H2,31,41)(H,32,45)(H,33,46)(H,34,43)(H,35,42)(H,36,44)(H,47,48)/t12-,15+,16+,17+,18+,19+,22+/m1/s1

InChI Key

USMBNOFSNUZRFI-QIDZCYIASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(CC(=O)N)N)O

Origin of Product

United States

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